molecular formula C12H10N2O4 B2968664 2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid CAS No. 1285096-62-9

2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid

Cat. No.: B2968664
CAS No.: 1285096-62-9
M. Wt: 246.222
InChI Key: HMHHOUOJXFLMSI-UHFFFAOYSA-N
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Description

2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid is a heterocyclic compound featuring an oxazole ring linked via an amide group to a phenylacetic acid backbone. This structural combination is often explored in medicinal chemistry for its ability to interact with biological targets, such as enzymes or receptors, through π-π stacking, hydrogen bonding, and dipole interactions .

Properties

IUPAC Name

2-[4-(1,2-oxazole-3-carbonylamino)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-11(16)7-8-1-3-9(4-2-8)13-12(17)10-5-6-18-14-10/h1-6H,7H2,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHHOUOJXFLMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)C2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid typically involves the reaction of 4-aminophenylacetic acid with 1,2-oxazole-3-carbonyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amino group of 4-aminophenylacetic acid and the carbonyl group of 1,2-oxazole-3-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for 2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid is a chemical compound with several applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary role lies in serving as a building block for synthesizing more complex molecules, particularly in creating new heterocyclic compounds. Derivatives of this compound have demonstrated potential as antimicrobial and anticancer agents because they can interact with biological targets. Ongoing research explores its potential as a pharmaceutical intermediate, especially in developing drugs that target specific enzymes or receptors. Moreover, it can be employed in synthesizing materials with specific properties, such as polymers or dyes.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules 2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid is used in the synthesis of complex molecules, especially in creating new heterocyclic compounds.
  • Synthesis of Oxazole Derivatives Oxazole derivatives exhibit therapeutic potential and are valuable for medical applications . Researchers have synthesized various oxazole-2-amine analogs to examine their antibacterial activity .

Biology

  • Antimicrobial Agents Derivatives of 2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid have shown potential as antimicrobial agents because of their ability to interact with biological targets. Several oxazole derivatives have been screened for antibacterial potential against E. coli and Xanthomonas citri, with some compounds showing high activity .
  • Immunoregulatory Properties of Isoxazole Derivatives Isoxazole derivatives have demonstrated immunoregulatory properties, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory activities . These compounds have been tested in various models using cells from rodents and humans, cell lines, and experimental animal disease models .

Medicine

  • Pharmaceutical Intermediate There is ongoing research to explore the compound's potential as a pharmaceutical intermediate, particularly in developing drugs targeting specific enzymes or receptors.
  • Anticancer Agents Derivatives of 2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid have shown potential as anticancer agents due to their ability to interact with biological targets.
  • hAC Inhibitors Oxazole-3-carboxamides have been identified as potent AC inhibitors with optimal physicochemical and metabolic properties, useful for investigating the potential therapeutic effects of AC inhibition in sphingolipid-mediated disorders .

Industry

  • Synthesis of Materials with Specific Properties 2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid can be used in the synthesis of materials with specific properties, such as polymers or dyes.

Methods of Preparation

  • Synthetic Routes and Reaction Conditions The synthesis of 2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid typically involves the reaction of 4-aminophenylacetic acid with 1,2-oxazole-3-carbonyl chloride under basic conditions. This reaction forms an amide bond between the amino group of 4-aminophenylacetic acid and the carbonyl group of 1,2-oxazole-3-carbonyl chloride. The reaction is usually carried out with a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid formed during the reaction.
  • Industrial Production Methods Specific industrial production methods are not well-documented for this compound. However, a general approach involves scaling up the laboratory synthesis, optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Purification techniques like recrystallization or chromatography would be used to obtain the final product.

Mechanism of Action

The mechanism of action of 2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylacetic acid moiety can also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Ring Variations

Triazole Analogues
  • 4-(1,2,4-Triazol-4-yl)phenylacetic Acid (C₁₀H₉N₃O₄):
    • Replaces the oxazole with a 1,2,4-triazole ring.
    • Exhibits a planar triazole-phenyl dihedral angle of 10.13(9)°, promoting intramolecular conjugation.
    • Forms O–H⋯N hydrogen-bonded chains in the crystal lattice, enhancing thermal stability .
    • Key Data : Molecular weight = 235.20 g/mol; PSA = 98.57 Ų (vs. oxazole’s ~74.68 Ų ).
Imidazo[1,2-a]pyridine Derivatives
  • [2-(4-Fluoro-3-methylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetic Acid :
    • Features a fused imidazo-pyridine system, increasing aromatic surface area for π-π interactions.
    • Higher molecular weight (314.34 g/mol) compared to the oxazole analogue.
    • The fluorine substituent enhances lipophilicity (LogP ≈ 2.5 vs. oxazole’s ~2.18 ), influencing membrane permeability .

Substituent Effects on the Phenyl Ring

Chlorophenyl and Quinazolinone Derivatives
  • 2-(4-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)acetic Acid (3d): Incorporates a quinazolinone ring system, introducing a ketone group for additional hydrogen bonding. Melting point = 213°C, higher than typical oxazole derivatives due to enhanced intermolecular forces . IR spectrum shows strong absorption at 1707 cm⁻¹ (C=O stretch), absent in the oxazole compound .
Fluorophenyl-Oxazole Derivatives
  • 2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic Acid :
    • Retains the oxazole core but replaces the acetic acid with a benzoic acid group.
    • Increased acidity (pKa ~2.5–3.0) due to the electron-withdrawing fluorine and benzoic acid moiety .

Backbone Modifications

Tetrazole and Isoindoline Derivatives
  • Crystal packing involves bifurcated O–H⋯(N,N) hydrogen bonds and π-π stacking (interplanar distance = 3.74 Å) .
  • 2-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)acetic Acid :
    • Substitutes oxazole with a dioxoisoindoline group, significantly increasing PSA (74.68 Ų) and reducing LogP (2.18) .

Physicochemical and Crystallographic Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) PSA (Ų) LogP Key Interactions
2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid C₁₁H₁₀N₂O₄ 234.21 Not reported ~74.68 ~2.18 O–H⋯N, π-π stacking
4-(1,2,4-Triazol-4-yl)phenylacetic acid C₁₀H₉N₃O₄ 235.20 Not reported 98.57 1.89 O–H⋯N chains, C–H⋯O
Compound 3d (Chlorophenyl-quinazolinone) C₂₂H₁₆ClN₃O₃ 405.83 213 83.72 3.45 N–H⋯O, C=O⋯H–C
2-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)acetic acid C₁₆H₁₁NO₄ 281.26 Not reported 74.68 2.18 van der Waals, C=O⋯H–N

Biological Activity

2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and related derivatives.

Synthesis

The synthesis of 2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid typically involves the reaction of phenylacetic acid derivatives with oxazole-containing amines. The oxazole ring is crucial for enhancing the biological activity of the resultant compounds. Various methods have been reported for synthesizing oxazole derivatives, including cyclization reactions involving amino acids and acyl chlorides .

Antimicrobial Activity

Research indicates that 2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid exhibits significant antimicrobial properties. In a study evaluating various oxazole derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics like vancomycin .

Table 1: Antimicrobial Activity of 2-[4-(1,2-Oxazole-3-amido)phenyl]acetic Acid

Bacterial StrainMIC (µg/mL)Reference
Enterococcus faecium6
Clostridioides difficile12
Staphylococcus aureus8

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the upregulation of p53 expression and activation of caspase-3 pathways .

Table 2: Anticancer Activity of 2-[4-(1,2-Oxazole-3-amido)phenyl]acetic Acid

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-715.0p53 activation, caspase-3 cleavage
HeLa10.5Apoptosis induction

Structure-Activity Relationship (SAR)

The biological activity of 2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid is influenced by its structural components. Modifications in the oxazole ring or the phenyl group can significantly alter its potency. For instance, substituents on the phenyl ring have been shown to enhance or diminish antimicrobial activity depending on their electronic properties .

Figure 1: Proposed SAR for Oxazole Derivatives

SAR Diagram

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various oxazoles against multidrug-resistant E. faecium. The results indicated that modifications leading to increased hydrophobicity improved membrane penetration and antibacterial activity .
  • Case Study on Anticancer Mechanisms : Another investigation focused on the apoptosis-inducing capabilities of the compound in MCF-7 cells. Flow cytometry analysis confirmed a significant increase in apoptotic cells upon treatment with varying concentrations of the compound .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid?

  • Methodological Answer : The synthesis can be approached via multi-step reactions. First, introduce the oxazole-3-carboxamide moiety to the phenyl ring through a coupling reaction, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other peptide coupling agents. For example, describes a general procedure for forming triazine derivatives via condensation reactions, which can be adapted for amide bond formation . Subsequent functionalization of the phenyl ring with an acetic acid group may involve alkylation or hydrolysis of ester precursors (e.g., methyl or ethyl esters). Reaction optimization (temperature, solvent, catalyst) should be guided by NMR monitoring (e.g., tracking amide proton signals at ~6.5–8.5 ppm) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the oxazole ring (e.g., characteristic proton signals at δ 8.1–8.5 ppm for oxazole C-H) and acetic acid moiety (δ 3.6–4.0 ppm for CH2_2) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity, referencing protocols from for phenylacetic acid derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular ion peaks and fragmentation patterns.

Q. What solvent systems are optimal for improving the compound’s solubility in biological assays?

  • Methodological Answer : Test solubility in DMSO (common for stock solutions) and aqueous buffers (pH 7.4). If low solubility persists, consider salt formation (e.g., sodium or potassium salts) or co-solvents like ethanol/PBS mixtures. highlights sodium salt derivatives for enhanced aqueous stability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the oxazole-amido group?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond angles, torsion angles, and hydrogen bonding. For example, provides bond angle data (e.g., C–C–C angles ~117–121°) for structurally related benzothiazole-acetic acid derivatives, which can guide interpretation . Computational modeling (e.g., Density Functional Theory, DFT) can complement experimental data by predicting electronic effects of the oxazole ring on the acetic acid moiety.

Q. What strategies mitigate metabolic instability of phenylacetic acid derivatives in pharmacokinetic studies?

  • Methodological Answer :
  • Liver Microsome Assays : Use liver microsomes (e.g., human or rodent) to identify metabolic hotspots, as described in for evaluating hydroxylation or glucuronidation .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring or modify the oxazole substituents to block cytochrome P450-mediated oxidation.

Q. How does the oxazole ring influence the compound’s electronic properties and binding affinity to target proteins?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Compare absorption maxima (λmax_{\text{max}}) of the oxazole-containing compound with non-oxazole analogs to assess π→π* transitions.
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (Kd_d) to target proteins. Computational docking studies (e.g., AutoDock Vina) can model interactions between the oxazole ring and active-site residues.

Contradictory Data Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar oxazole-phenylacetic acid derivatives?

  • Methodological Answer : Replicate published procedures while varying critical parameters (e.g., reaction time, stoichiometry). For instance, highlights temperature sensitivity in synthesizing thiadiazole derivatives, suggesting that yields may depend on precise control of reaction conditions . Cross-validate results using TLC, HPLC, and NMR to identify side products (e.g., unreacted starting materials or hydrolyzed intermediates).

Experimental Design

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound against inflammatory targets?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test cyclooxygenase (COX-2) or lipoxygenase (LOX) inhibition using colorimetric substrates (e.g., prostaglandin detection for COX-2).
  • Cell-Based Assays : Measure cytokine suppression (e.g., IL-6, TNF-α) in LPS-stimulated macrophages. Reference ’s protocols for sodium salt derivatives in cellular studies .

Data Presentation

Table 1 : Key Analytical Parameters for Structural Confirmation

TechniqueTarget Signal/ParameterExpected Range/Outcome
1H^1H-NMROxazole C-H protonsδ 8.1–8.5 ppm (multiplet)
13C^{13}C-NMRAcetic acid carbonylδ 170–175 ppm
HRMSMolecular ion ([M+H]+^+)m/z calculated for C12H11N2O4_{12}H_{11}N_2O_4
HPLC Retention TimeReverse-phase C18 column, 70% MeOH6–8 minutes (method-dependent)

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